
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Etil-1H-pirrol-2-il)-5-(piperidin-4-il)-1,2,4-oxadiazol es un compuesto heterocíclico que presenta una combinación de anillos de pirrol, piperidina y oxadiazol. Este tipo de compuestos a menudo son de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(1-Etil-1H-pirrol-2-il)-5-(piperidin-4-il)-1,2,4-oxadiazol generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del anillo de pirrol: Comenzando con un precursor adecuado, el anillo de pirrol se puede sintetizar mediante una síntesis de Paal-Knorr.
Formación del anillo de oxadiazol: El anillo de oxadiazol se puede formar mediante reacciones de ciclización que involucran hidrazidas y ácidos carboxílicos o sus derivados.
Reacciones de acoplamiento: Los anillos de pirrol y oxadiazol se pueden acoplar utilizando reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck.
Introducción del anillo de piperidina: El anillo de piperidina se puede introducir mediante reacciones de sustitución nucleófila o aminación reductora.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan el costo y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirrol.
Reducción: Las reacciones de reducción podrían dirigirse al anillo de oxadiazol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones en los anillos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados, pero podrían incluir varios derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
3-(1-Etil-1H-pirrol-2-il)-5-(piperidin-4-il)-1,2,4-oxadiazol puede tener aplicaciones en:
Química medicinal: Posible uso como un farmacóforo en el diseño de fármacos.
Investigación biológica: Estudiando sus interacciones con objetivos biológicos.
Química industrial: Uso como intermedio en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción dependería del contexto biológico o químico específico. En general, podría implicar:
Objetivos moleculares: Unión a proteínas o enzimas específicas.
Vías involucradas: Modulación de vías de señalización o procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(1-Metil-1H-pirrol-2-il)-5-(piperidin-4-il)-1,2,4-oxadiazol
- 3-(1-Etil-1H-pirrol-2-il)-5-(morfolin-4-il)-1,2,4-oxadiazol
Unicidad
La combinación única de los anillos de pirrol, piperidina y oxadiazol en 3-(1-Etil-1H-pirrol-2-il)-5-(piperidin-4-il)-1,2,4-oxadiazol puede conferir actividades biológicas y reactividad química distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C13H18N4O |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
3-(1-ethylpyrrol-2-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-2-17-9-3-4-11(17)12-15-13(18-16-12)10-5-7-14-8-6-10/h3-4,9-10,14H,2,5-8H2,1H3 |
Clave InChI |
UJSZDRLYDUTGIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=C1C2=NOC(=N2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


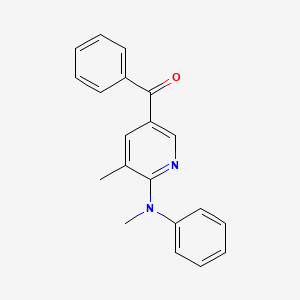
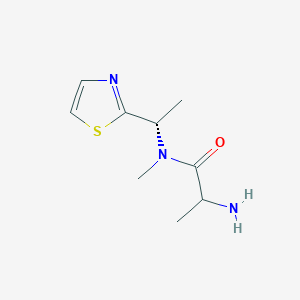
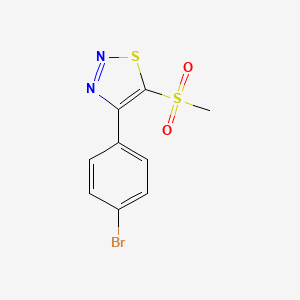


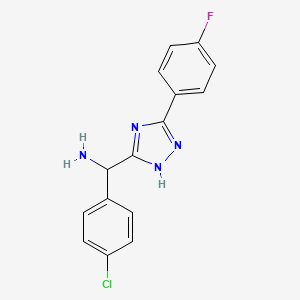
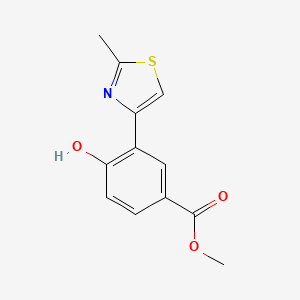
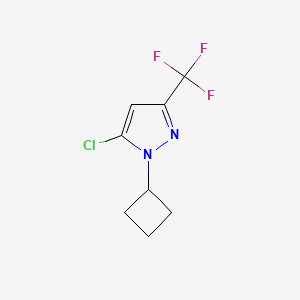

![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)


![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)

